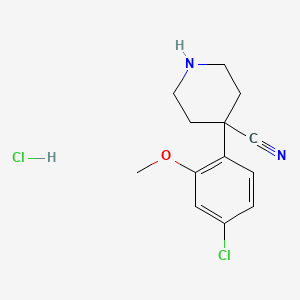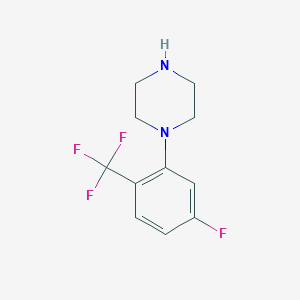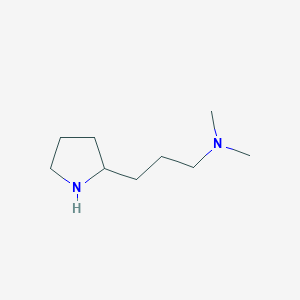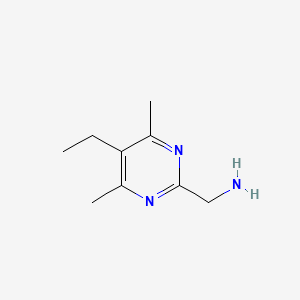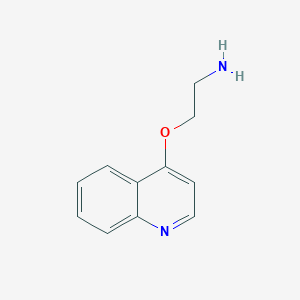
2-(Quinolin-4-yloxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-4-yloxy)ethan-1-amine: is a chemical compound that features a quinoline ring attached to an ethanamine group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(Quinolin-4-yloxy)ethan-1-amine typically begins with quinoline derivatives and appropriate amine precursors.
Reaction Conditions: One common method involves the reaction of 4-hydroxyquinoline with 2-chloroethylamine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
2-(Quinolin-4-yloxy)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-(Quinolin-4-yloxy)acetic acid: Features a carboxylic acid group instead of an amine.
4-Hydroxyquinoline: The parent compound without the ethanamine group.
Uniqueness:
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-quinolin-4-yloxyethanamine |
InChI |
InChI=1S/C11H12N2O/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11/h1-5,7H,6,8,12H2 |
InChI Key |
JRZOYAXWBRZCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


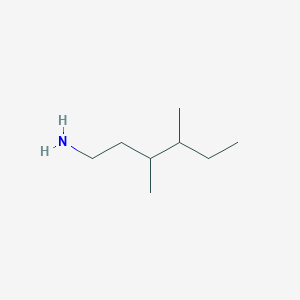
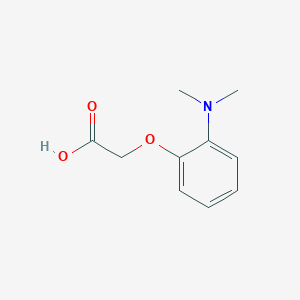
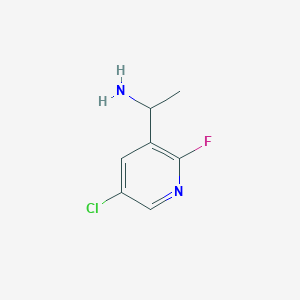
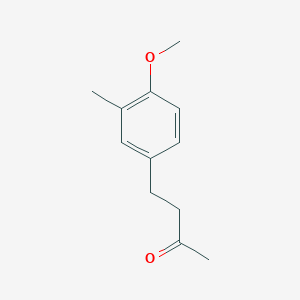
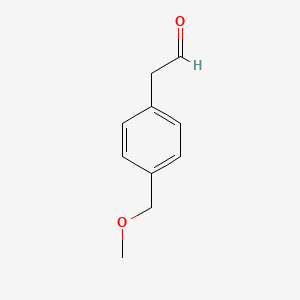
![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
